4-[2-(tert-Butylsulfanyl)ethyl]piperidine
Description
Properties
Molecular Formula |
C11H23NS |
|---|---|
Molecular Weight |
201.37 g/mol |
IUPAC Name |
4-(2-tert-butylsulfanylethyl)piperidine |
InChI |
InChI=1S/C11H23NS/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
SJXSFLKLCDQOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with tert-butylthiol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
[ \text{Piperidine} + \text{tert-Butylthiol} \rightarrow \text{4-[2-(tert-Butylsulfanyl)ethyl]piperidine} ]
Industrial Production Methods
In industrial settings, the production of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(tert-Butylsulfanyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various piperidine derivatives.
Substitution: Compounds with different functional groups replacing the tert-butylsulfanyl group.
Scientific Research Applications
4-[2-(tert-Butylsulfanyl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate
- Structure : A protected form of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine with a Boc (tert-butoxycarbonyl) group on the piperidine nitrogen.
- Properties :
- Computed Log P: ~3.2 (indicative of moderate lipophilicity).
- Hydrogen bond acceptors: 3 (from ester and sulfide groups).
- Molecular weight: 273.41 g/mol.
- Significance : The Boc group enhances solubility during synthesis, which is removed to yield the free amine. This intermediate is critical for synthesizing bioactive piperidines .
Indalpine (4-[2-(3-Indolyl)ethyl]piperidine)
- Structure : Piperidine with a 3-indole-substituted ethyl chain.
- Properties: Log P: ~3.5 (higher lipophilicity due to the indole ring). Bioactivity: Potent serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor; used as an antidepressant .
4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine
- Structure: Piperidine with a fluorinated phenoxymethylphenyl group.
- Properties: Log P: ~4.0 (high lipophilicity due to aromatic rings and fluorine). Bioactivity: Dual serotonin-norepinephrine reuptake inhibitor (SNRI) with pain-modulating applications .
- Comparison : The tert-butylsulfanyl group offers steric bulk without electron-withdrawing effects (unlike fluorine), which may stabilize sulfide-mediated metabolic pathways.
[2-(tert-Butylsulfanyl)pyridin-4-yl]methanamine
- Structure: Pyridine ring with tert-butylsulfanyl and aminomethyl substituents.
- Properties: Molecular weight: 196.31 g/mol. Hydrogen bond donors: 1 (NH2 group).
- Significance : The pyridine core vs. piperidine alters electronic properties and binding affinity, highlighting the role of heterocycle choice in drug design .
Physicochemical and Pharmacokinetic Properties
Table 1 summarizes key parameters derived from computational and experimental
*Estimated based on tert-butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate .
Key Observations :
- Lower TPSA (Total Polar Surface Area) in 4-[2-(tert-Butylsulfanyl)ethyl]piperidine vs. indalpine suggests improved blood-brain barrier (BBB) penetration .
Biological Activity
4-[2-(tert-Butylsulfanyl)ethyl]piperidine is a piperidine derivative notable for its unique structural features, particularly the tert-butylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may involve interactions with various molecular targets, including receptors and enzymes.
Chemical Structure and Properties
The molecular formula of 4-[2-(tert-butylsulfanyl)ethyl]piperidine is C₁₁H₂₄NS, with a molecular weight of approximately 199.38 g/mol. The piperidine ring structure is substituted with a tert-butylsulfanyl group and an ethyl moiety, which influences its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄NS |
| Molecular Weight | 199.38 g/mol |
| Functional Groups | Piperidine, Sulfanyl |
Research indicates that 4-[2-(tert-butylsulfanyl)ethyl]piperidine may interact with specific biological targets, modulating their activity. The presence of the tert-butylsulfanyl group likely affects the compound's binding affinity and specificity, making it a candidate for further pharmacological studies. Investigations into its mechanism suggest potential interactions with:
- Receptors : The piperidine moiety can facilitate binding to various receptor types.
- Enzymes : The compound may act as an inhibitor or modulator of enzymatic activity.
Pharmacological Studies
Recent studies have focused on the biological activity of 4-[2-(tert-butylsulfanyl)ethyl]piperidine in various contexts:
- Antioxidant Activity : Initial screenings have suggested that this compound exhibits antioxidant properties, potentially useful in mitigating oxidative stress-related conditions.
- Cytokine Modulation : There is emerging evidence that it might influence cytokine production, which is critical in inflammatory responses.
Case Studies
A series of case studies have evaluated the compound's effects in vitro and in vivo:
- In Vitro Studies : Cell line assays demonstrated that 4-[2-(tert-butylsulfanyl)ethyl]piperidine could reduce the expression of pro-inflammatory cytokines in macrophages.
- In Vivo Studies : Animal models indicated that administration of the compound led to a decrease in inflammation markers, suggesting therapeutic potential for inflammatory diseases.
Comparative Analysis
To contextualize the biological activity of 4-[2-(tert-butylsulfanyl)ethyl]piperidine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(tert-Butylsulfanyl)piperidine | Piperidine ring with a tert-butylsulfanyl group | Lacks ethyl substitution |
| N-tert-Butylsulfanyl piperidine | Tert-butylsulfanyl group on the nitrogen atom | Alters basicity and reactivity |
The unique substitution pattern of 4-[2-(tert-butylsulfanyl)ethyl]piperidine enhances its biological activity compared to these similar compounds.
Future Directions
Further research is warranted to elucidate the precise mechanisms underlying the biological activities of 4-[2-(tert-butylsulfanyl)ethyl]piperidine. Potential areas for exploration include:
- Detailed receptor binding studies to identify specific interactions.
- Exploration of its therapeutic applications in treating inflammatory diseases.
- Assessment of its safety profile and pharmacokinetics in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
